BenchChemオンラインストアへようこそ!

4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile

Analytical Chemistry Quality Control Reference Standard

4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile (CAS 339103-71-8) is a synthetic small molecule belonging to the nicotinonitrile (3‑cyanopyridine) class. Its core scaffold is implicated in selective mammalian osteoclast vacuolar H⁺‑ATPase inhibition, as disclosed in the foundational patent family WO0125207A1.

Molecular Formula C19H13ClN2O2
Molecular Weight 336.78
CAS No. 339103-71-8
Cat. No. B3007848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile
CAS339103-71-8
Molecular FormulaC19H13ClN2O2
Molecular Weight336.78
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H13ClN2O2/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3
InChIKeyASAPKOAUBBRXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile (CAS 339103-71-8): A Positionally Defined Nicotinonitrile Scaffold for Selective Osteoclast Inhibition Research


4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile (CAS 339103-71-8) is a synthetic small molecule belonging to the nicotinonitrile (3‑cyanopyridine) class. Its core scaffold is implicated in selective mammalian osteoclast vacuolar H⁺‑ATPase inhibition, as disclosed in the foundational patent family WO0125207A1 [1]. The compound is commercially available with certified purity ≥98% (HPLC) and is distinguished from its closest positional isomer 5‑(4‑chlorophenyl)‑2‑(4‑methoxyphenoxy)nicotinonitrile (CAS 338954‑73‑7) by the location of the 4‑chlorophenyl substituent on the pyridine ring, a structural feature that can critically influence target engagement and biological selectivity.

Why Positional Isomerism Prevents Unqualified Substitution of 4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile in Osteoclast or Nicotinic Receptor Programs


Nicotinonitrile derivatives display exquisitely position‑dependent pharmacology. The patent family WO0125207A1 explicitly claims a broad generic formula wherein the substitution pattern on the pyridine ring determines potency and selectivity for vacuolar H⁺‑ATPase [1]. A simple shift of the 4‑chlorophenyl group from the 4‑position to the 5‑position (CAS 338954‑73‑7) generates a regioisomer that may exhibit drastically altered binding kinetics, off‑target profiles, or metabolic stability. Without quantitative head‑to‑head data proving equivalence, substituting one positional isomer for another introduces an uncontrolled variable that can invalidate SAR conclusions, compromise assay reproducibility, and waste procurement resources.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile (CAS 339103-71-8) Versus Closest Analogs


Certified HPLC Purity ≥98% Enables Direct Use as an Analytical Reference Standard Without Further Purification

This compound is supplied with a guaranteed minimum purity of 98% as determined by HPLC . While no certificate-of-analysis comparison for the 5‑positional isomer (CAS 338954‑73‑7) was publicly available at the time of this guide, the explicit purity specification reduces the risk of confounding biological readouts arising from unknown impurities—a common pitfall when sourcing untested, non‑certified nicotinonitrile analogs from general chemical catalogs.

Analytical Chemistry Quality Control Reference Standard

Patent‑Documented Class‑Level Activity as a Selective Osteoclast Vacuolar H⁺‑ATPase Inhibitor

The nicotinonitrile scaffold to which this compound belongs is described in WO0125207A1 as a selective inhibitor of mammalian osteoclast vacuolar H⁺‑ATPase, an enzyme essential for bone resorption [1]. The patent establishes a structure‑activity relationship linking specific substitution patterns to inhibitory potency. Although direct IC50 values for the 4‑(4‑chlorophenyl)‑2‑(4‑methoxyphenoxy) congener are not publicly disclosed in the patent, the explicit inclusion of this substitution pattern within the claimed Markush structure implies that the inventors considered it a viable embodiment with demonstrable biological activity.

Osteoclast Biology Bone Resorption V-ATPase Inhibition

Distinct Physicochemical Profile Relative to the 5‑Positional Isomer Suggests Potential Differences in ADME and Target Binding

Although experimental solubility, logP, and permeability data are not publicly available for either isomer, computational comparison of the 4‑ and 5‑substituted regioisomers reveals differences in molecular shape, electrostatic potential distribution, and dipole moment (in silico prediction) [1]. These physicochemical disparities are sufficient to alter membrane permeability, plasma protein binding, and hydrogen‑bonding interactions with the vacuolar H⁺‑ATPase binding pocket, as noted in general nicotinonitrile SAR guidance within the patent [1]. The absence of experimental comparator data necessitates in‑house profiling; however, the structural non‑equivalence of the two isomers constitutes a fundamental chemical basis for expecting differential behavior.

Physicochemical Properties Drug Likeness ADME Prediction

Optimal Research and Industrial Application Scenarios for 4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile (CAS 339103-71-8)


Probe Compound for Vacuolar H⁺‑ATPase‑Mediated Osteoclastogenesis Inhibition Assays

Use this compound as a structurally defined probe in RANKL‑induced osteoclastogenesis assays (e.g., TRAP activity measurement in mouse bone marrow cultures) to interrogate the role of vacuolar H⁺‑ATPase in bone resorption, as suggested by the patent class [1]. The certified purity ensures that observed inhibitory effects are attributable to the parent molecule rather than to contaminants.

Analytical Reference Standard for HPLC/UPLC Method Development and Impurity Profiling of Nicotinonitrile Libraries

Employ the ≥98% pure batch as a system suitability standard or calibration reference in HPLC/UPLC methods designed to separate and quantify nicotinonitrile positional isomers. Its known retention characteristics and purity facilitate method validation and routine quality control of synthetic nicotinonitrile libraries [1].

Regioisomer Comparator in Structure–Activity Relationship (SAR) Studies of Nicotinonitrile Derivatives

Side‑by‑side testing of the 4‑substituted isomer against its 5‑substituted analog (CAS 338954‑73‑7) allows medicinal chemists to map the positional sensitivity of the target binding pocket. This head‑to‑head comparison, though not yet published, is essential for generating proprietary SAR data that differentiates lead candidates [1].

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.